

# An In-depth Technical Guide to 4,4'-Methylenebis(N-sec-butylaniline)

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## Compound of Interest

Compound Name: 4,4'-Methylenebis(N-sec-butylaniline)

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **4,4'-Methylenebis(N-sec-butylaniline)**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science. This document includes detailed tables of quantitative data, experimental protocols for characterization, and a visual representation of its key attributes.

## Molecular Structure and Identification

**4,4'-Methylenebis(N-sec-butylaniline)**, a secondary aromatic amine, possesses a unique molecular architecture that dictates its chemical behavior and utility. The structure features two N-sec-butylaniline moieties linked by a methylene bridge. This configuration provides a combination of reactivity through the amine groups and steric hindrance from the sec-butyl groups.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	4,4'-Methylenebis(N-sec-butylaniline)[1]
CAS Number	5285-60-9[1][2]
Molecular Formula	C21H30N2[1]
Molecular Weight	310.48 g/mol [1]
IUPAC Name	N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline[1]
Synonyms	4,4'-methylenebis[N-sec-butylaniline], 4,4'-Bis(sec-butylamino)diphenylmethane, Unilink 4200, MDBA[1][3][4]
InChI Key	YZZTZUHVGCSCS-UHFFFAOYSA-N[5]

## Physicochemical Properties

The physical and chemical properties of **4,4'-Methylenebis(N-sec-butylaniline)** are crucial for its handling, processing, and application. It is a liquid at room temperature, which facilitates its use in various formulations.[6][7]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Deep amber liquid[3]
Boiling Point	458.2 °C at 760 mmHg[1]
Flash Point	272.3 °C[1]
Density	1.009 g/cm <sup>3</sup> [1]
Water Solubility	1.5 mg/L at 20 °C[1]
LogP	5.84[1]
Refractive Index	1.581[6]
Vapor Pressure	0 Pa at 25°C[1]
Hydrogen Bond Donor Count	2[1]
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	8[1]

## Synthesis

A common synthetic route to **4,4'-Methylenebis(N-sec-butylaniline)** involves the reductive alkylation of 4,4'-methylenedianiline (MDA) with methyl ethyl ketone in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of **4,4'-Methylenebis(N-sec-butylaniline)**[5]

- Materials:
  - 4,4'-Methylenebis(benzeneamine) (MDA)
  - Methyl ethyl ketone (MEK)
  - Platinum on carbon catalyst (Pt(S)/C)
  - Hydrogen gas (H<sub>2</sub>)

- Autoclave reactor
- Procedure:
  - Charge a 100 mL autoclave with 2.0 g of MDA, 50.0 g of methyl ethyl ketone, and 1.0 g of granular Pt(S)/C catalyst.
  - Seal the autoclave and degas the system three times with hydrogen gas.
  - Pressurize the autoclave to 85 psig with hydrogen.
  - Heat the reaction mixture to 121 °C and maintain for 2 hours with agitation.
  - After the reaction is complete, cool the autoclave to 22 °C and carefully degas.
  - Allow the catalyst to settle, then decant the product solution.
  - The product can be purified by distillation under reduced pressure.

## Spectroscopic and Chromatographic Characterization

Characterization of **4,4'-Methylenebis(N-sec-butylaniline)** is essential to confirm its identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed.

### Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Prepare a solution of **4,4'-Methylenebis(N-sec-butylaniline)** in a deuterated solvent (e.g., CDCl<sub>3</sub>) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard proton spectrum.

- Expected chemical shifts ( $\delta$ ) will appear for the aromatic protons (around 6.5-7.5 ppm), the methylene bridge protons (around 3.8 ppm), the sec-butyl methine proton (around 3.4 ppm), the sec-butyl methylene protons (around 1.5 ppm), and the sec-butyl methyl protons (around 0.9 and 1.2 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Expected chemical shifts will be observed for the aromatic carbons, the methylene bridge carbon, and the aliphatic carbons of the sec-butyl groups.

#### Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As a liquid, the sample can be analyzed directly as a thin film between two KBr or NaCl plates.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
  - Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Characteristic absorption bands are expected for N-H stretching (around 3400  $\text{cm}^{-1}$ ), C-H stretching of aromatic and aliphatic groups (around 3100-2800  $\text{cm}^{-1}$ ), C=C stretching of the aromatic rings (around 1600-1450  $\text{cm}^{-1}$ ), and C-N stretching (around 1300-1200  $\text{cm}^{-1}$ ).

#### Experimental Protocol: Mass Spectrometry (MS)

- Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography). Use an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

- **Data Interpretation:** The mass spectrum should show a molecular ion peak  $[M]^+$  or a protonated molecular ion peak  $[M+H]^+$  corresponding to the molecular weight of the compound (310.48 g/mol ). Fragmentation patterns can provide further structural information.

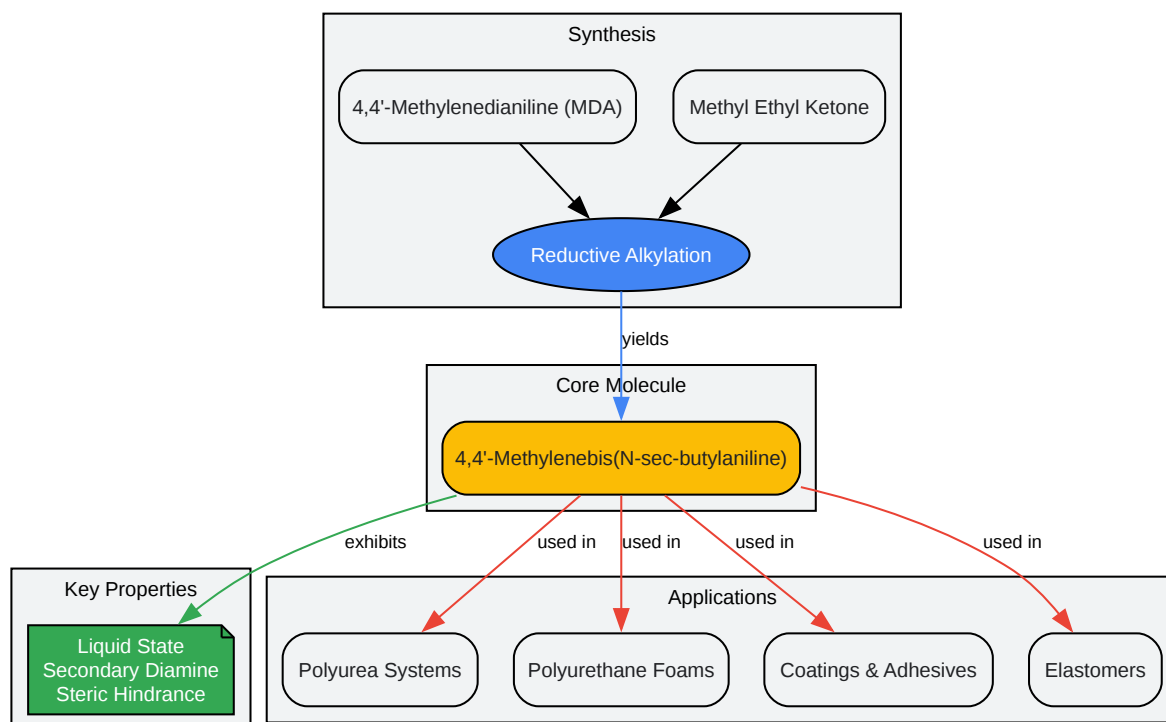
## Applications

**4,4'-Methylenebis(N-sec-butylaniline)** is a versatile chemical intermediate with a range of industrial applications, primarily in polymer chemistry.

- **Polyurea and Polyurethane Systems:** It serves as a specialty amine curing agent and chain extender in polyurea and polyurethane formulations.<sup>[4][8]</sup> The sec-butyl groups moderate the reaction rate, allowing for better processing and improved physical properties of the final polymer, such as increased flexibility and impact resistance.<sup>[3][8]</sup>
- **Coatings, Adhesives, and Sealants:** Its ability to enhance adhesion and durability makes it a valuable component in the formulation of high-performance coatings, adhesives, and sealants.<sup>[2][3]</sup>
- **Foams:** In both rigid and flexible polyurethane foams, it contributes to improved mechanical properties, such as increased compressive strength in rigid foams and enhanced tear strength in flexible foams.<sup>[3]</sup>
- **Elastomers:** It is used in the production of durable elastomers with high abrasion resistance.<sup>[8]</sup>

## Visualization of Key Information

The following diagram illustrates the central role of **4,4'-Methylenebis(N-sec-butylaniline)**, connecting its synthesis, key properties, and major applications.



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Caption: Synthesis, properties, and applications of **4,4'-Methylenebis(N-sec-butylaniline)**.

## Safety and Handling

**4,4'-Methylenebis(N-sec-butylaniline)** should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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